4,4'-Dimethyl-2-nitrobiphenyl

Description

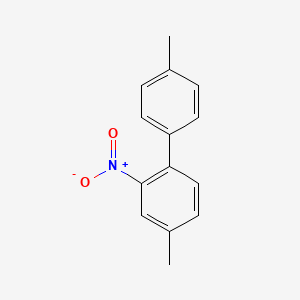

4,4'-Dimethyl-2-nitrobiphenyl is a biphenyl derivative featuring two methyl groups at the para positions of one benzene ring and a nitro group at the ortho position of the adjacent ring.

Properties

CAS No. |

53356-70-0 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-methyl-1-(4-methylphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3 |

InChI Key |

APGSMLUEVFZMTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethyl-2-nitrobiphenyl can be synthesized through the nitration of 4,4’-dimethylbiphenyl. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. One efficient method involves the use of nitrogen dioxide and molecular oxygen over zeolites, which allows for regioselective nitration with high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethyl-2-nitrobiphenyl may involve large-scale nitration processes using continuous flow reactors. The use of solid acid catalysts like zeolites can improve the efficiency and environmental impact of the process by reducing the need for hazardous acids and allowing for catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-2-nitrobiphenyl undergoes various chemical reactions, including:

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Common Reagents and Conditions

Reduction: Triethyl phosphite in the presence of solvents like cumene or t-butylbenzene.

Substitution: Various electrophiles can be used under acidic or basic conditions, depending on the desired substitution pattern.

Major Products Formed

Reduction: 4,4’-Dimethyl-2-aminobiphenyl.

Substitution: Depending on the electrophile used, various substituted biphenyl derivatives can be formed.

Scientific Research Applications

4,4’-Dimethyl-2-nitrobiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2-nitrobiphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to DNA damage and other cellular effects . The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The nature and position of substituents on biphenyl frameworks significantly alter their properties. Key comparisons include:

4,4'-Dinitrobiphenyl (C₁₂H₈N₂O₄)

- Structure : Two nitro groups at para positions.

- Reactivity: The electron-withdrawing nitro groups enhance electrophilic substitution resistance but increase susceptibility to nucleophilic attack.

- Applications: Used in pharmaceuticals and liquid crystals due to strong intermolecular interactions. 4,4'-Dimethyl-2-nitrobiphenyl may exhibit reduced polarity, favoring solubility in non-polar solvents .

4,4'-Dichloro-2-nitro-1,1'-biphenyl

- Structure : Chlorine (electron-withdrawing) at para positions and nitro at ortho.

- Reactivity : Chlorine substituents increase oxidative stability compared to methyl groups. The steric bulk of methyl groups in this compound may hinder reactions at the ortho nitro position .

4-Acetyl-4’-methoxy-2-nitrobiphenyl

- Structure : Methoxy (electron-donating) and acetyl (electron-withdrawing) groups.

- Reactivity : Methoxy groups enhance resonance stabilization, while acetyl groups direct electrophilic substitution. In this compound, methyl groups lack strong directing effects, leading to distinct regioselectivity in further functionalization .

Physical Properties and Structural Insights

- Melting Points : Methyl groups likely reduce melting points compared to polar substituents (e.g., methoxy or nitro) due to weaker intermolecular forces.

- Solubility : Methyl groups enhance organic solvent compatibility, contrasting with nitro-dominated derivatives .

Isomeric Comparisons

Positional isomerism profoundly impacts properties:

- 2,2'-Dinitrobiphenyl : Adjacent nitro groups create steric strain, reducing stability compared to this compound’s para-methyl arrangement .

- 4,4'-Dimethyl-3-nitrobiphenyl : A meta-nitro isomer would exhibit different electronic effects, altering reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.